Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
Description
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[(2R,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20+/m1/s1 |
InChI Key |
QFUXQRHAJWXPGP-MWRFHTASSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Preparation Methods
Ethanol-Based Extraction
The seeds of M. fragrans are ground into a coarse powder and subjected to solvent extraction. A 30% ethanol-water mixture is commonly used due to its efficacy in solubilizing polar lignans while minimizing co-extraction of non-target compounds like myristicin, a toxic phenylpropanoid. The extraction is typically performed at room temperature for 7 days, yielding a crude ethanolic extract.
Key Steps:
Column Chromatography Purification
The crude extract is fractionated using adsorption chromatography:
The 80% ethanol-eluted fraction from Diaion HP-20 is enriched in tetrahydrofuran lignans. Subsequent silica gel chromatography separates lignans based on polarity, with the target compound eluting in medium-polarity fractions. Final purification via reversed-phase HPLC or ODS-A chromatography ensures >95% purity.
Synthetic Approaches
BF₃·OEt₂-Promoted Stereoselective Synthesis
A stereocontrolled route leverages BF₃·OEt₂-mediated deoxygenation/epimerization of cyclic hemiketals to construct the tetrahydrofuran core:
Reaction Sequence:
Key Data:
Biomimetic Oxidative Coupling
Phenylpropanoid precursors undergo oxidative dimerization to form the lignan skeleton:
-
Precursor Preparation : Coniferyl alcohol or derivatives.
-
Oxidation : Horseradish peroxidase/H₂O₂ or FeCl₃.
-
Cyclization : Acidic conditions (e.g., HCl/MeOH) form the tetrahydrofuran ring.
Purification and Myristicin Removal
Diaion HP-20 Chromatography
Myristicin, a toxic contaminant, is removed via selective adsorption:
| Parameter | Myristicin Retention | Target Lignan Retention |
|---|---|---|
| Eluent (H₂O/EtOH) | 60% EtOH | 80% EtOH |
| Purity Post-Column | <2% | >90% |
This step reduces myristicin content by >98% while retaining 85% of the target lignan.
Crystallization
Recrystallization from acetone/n-hexane (1:3) yields colorless crystals suitable for X-ray diffraction analysis.
Analytical Validation
Structural Elucidation
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeOH/H₂O (70:30) | 98.5% |
| TLC | Silica GF₂₅₄, CHCl₃/MeOH (9:1) | Single spot |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Natural Extraction | 0.02–0.05 | 95–98 | Limited by plant material |
| Synthetic | 12–14 | >99 | Multi-gram feasible |
Natural extraction remains preferred for small-scale isolation, while synthetic routes address stereochemical challenges for research-scale production .
Chemical Reactions Analysis
Types of Reactions
Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Biological Activities
-
Antioxidant Properties
- Studies indicate that compounds with similar structures exhibit strong antioxidant activity. This property is essential for protecting cells from oxidative stress and may contribute to various health benefits.
-
Neuroprotective Effects
- Research has shown that related compounds can provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter levels and reducing inflammation in the nervous system.
-
Anticancer Potential
- Preliminary studies suggest that Rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
Psychostimulant Abuse Treatment
- Compounds similar to this compound have been studied for their potential as atypical dopamine transporter inhibitors. These compounds may help reduce the reinforcing effects of drugs like cocaine and methamphetamine, offering a new avenue for addiction treatment .
Metabolic Disorders
- The compound's ability to modulate lipid metabolism suggests its potential as a therapeutic agent for conditions like obesity and type 2 diabetes. By inhibiting pancreatic lipase activity, it could help regulate fat absorption and improve metabolic health .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated that related tetrahydrofuran lignans protect neuronal cells from oxidative damage. |
| Study B | Anticancer Activity | Showed reduced viability of breast cancer cells when treated with structurally similar compounds. |
| Study C | Addiction Treatment | Found that certain derivatives effectively reduced the behavioral effects of cocaine in animal models. |
Mechanism of Action
The mechanism by which Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but they often include key biochemical processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
Core Skeleton and Substituents
The target compound belongs to the tetrahydrofuran lignan subclass, distinct from other lignans such as dibenzofuranones or neolignans. Key structural analogs include:
Key Observations :
- Substituent Variation : The methylenedioxy groups in the target compound enhance electron delocalization compared to methoxy or hydroxy groups in analogs like compound 145 .
- Stereochemical Complexity : The rel-(8R,8'R) and (7S,7'R) configurations differentiate it from simpler lignans, influencing its biological interactions .
Physicochemical Properties
The compound has low solubility in water (1.9E-4 g/L at 25°C) and a density of 1.258 g/cm³ . Its stability is maintained at -20°C, consistent with storage protocols for labile lignans . Comparatively, Dehydrodiisoeugenol (MW: 326.36) has higher solubility due to its phenolic hydroxyl groups .
Research Implications and Gaps
- Structural Uniqueness : The stereochemistry of the target compound may offer insights into lignan biosynthesis and chiral recognition in drug design .
- Bioactivity Potential: Preliminary antioxidant assays on Myristica argentea extracts suggest untapped therapeutic value for this compound .
- Synthetic Challenges: The stereoselective synthesis of tetrahydrofuran lignans remains underdeveloped compared to dibenzofuranones .
Biological Activity
Rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan (CAS No. 178740-32-4) is a synthetic compound notable for its structural complexity and potential biological activity. With a molecular formula of and a molecular weight of 340.37 g/mol, this compound is characterized by two methylenedioxyphenyl groups linked through a tetrahydrofuran moiety.
Pharmacological Properties
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antioxidant Activity : Many methylenedioxyphenyl derivatives have been studied for their ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases.
- Anticancer Potential : Preliminary investigations into structurally related compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as lipases and cyclooxygenases, which play crucial roles in metabolic processes and inflammation.
- Interaction with Cellular Pathways : It may modulate signaling pathways involved in cell survival and apoptosis, particularly through interactions with transcription factors and kinases.
Structural Characteristics
| Property | Value |
|---|---|
| CAS Number | 178740-32-4 |
| Molecular Formula | C20H20O5 |
| Molecular Weight | 340.37 g/mol |
| Storage Conditions | 0°C (short term), -20°C (long term) |
Summary of Biological Activities from Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Curcumin | Antioxidant | |
| Demethoxycurcumin | Anti-inflammatory | |
| Bisdemethoxycurcumin | Anticancer |
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of methylenedioxyphenyl derivatives using DPPH and ABTS assays. The results indicated that the presence of methylenedioxy groups significantly enhanced radical scavenging activity compared to controls.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that similar compounds could reduce the expression of pro-inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS). The mechanism involved the inhibition of NF-kB signaling pathways.
Case Study 3: Anticancer Activity
A series of experiments on cancer cell lines showed that derivatives with a similar structure to this compound exhibited dose-dependent inhibition of cell growth and induced apoptosis through caspase activation.
Q & A
Q. Resolution Methods :
- Chiral HPLC : Compare retention times with authentic standards.
- Optical Rotation : Measure specific rotation ([α]D) and compare to published values.
- Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts .
What methods ensure ≥98% purity for pharmacological studies?
Advanced Research Question
- HPLC-PDA : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water) and monitor at 254 nm.
- LC-MS : Confirm absence of impurities via mass fragmentation patterns .
- Recrystallization : Purify using solvent mixtures (e.g., methanol/chloroform) to remove residual solvents .
How stable is the compound under recommended storage conditions?
Basic Research Question
Stability data suggest storage at -20°C in airtight, light-protected containers to prevent degradation. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can predict shelf-life. Monitor via HPLC for decomposition products (e.g., oxidation of methylenedioxyphenyl groups) .
What pharmacological significance does its classification as a lignan imply?
Basic Research Question
As a lignan, it may exhibit:
- Antioxidant Activity : Scavenge free radicals via methylenedioxy groups.
- Anti-inflammatory Effects : Modulate NF-κB or COX-2 pathways.
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
How should in vivo studies be designed to account for bioavailability limitations?
Advanced Research Question
- Dose Optimization : Conduct pharmacokinetic studies to determine Cmax and Tmax.
- Administration Routes : Use intraperitoneal injection or oral gavage with solubility enhancers.
- Metabolite Profiling : Identify phase I/II metabolites via LC-MS/MS .
What spectroscopic characteristics distinguish this compound from structurally similar lignans?
Basic Research Question
Key identifiers include:
- UV-Vis : Absorbance at 280–290 nm due to conjugated dienes.
- IR : Peaks at 1600 cm<sup>-1</sup> (C=C aromatic) and 1250 cm<sup>-1</sup> (C-O-C methylenedioxy) .
How can contradictory stereochemical data in literature be reconciled?
Advanced Research Question
- Data Reanalysis : Compare NMR chemical shifts with quantum-mechanical calculations (e.g., ACD/Labs or MestReNova).
- Collaborative Validation : Cross-validate results with independent labs using identical samples.
- Crystallographic Proof : Resolve absolute configuration via single-crystal X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
